molecular formula C15H19NO3S B2926521 (E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane CAS No. 1421588-73-9

(E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane

Cat. No.: B2926521
CAS No.: 1421588-73-9
M. Wt: 293.38
InChI Key: XWZOCYLIISASDJ-MDZDMXLPSA-N
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Description

(E)-9-(Styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane (CAS 1421588-73-9) is a specialized bicyclic compound with a molecular formula of C15H19NO3S and a molecular weight of 293.4 g/mol . This chemical features a rigid 3-oxa-9-azabicyclo[3.3.1]nonane scaffold, a structure of significant interest in medicinal and synthetic chemistry, substituted with a styrylsulfonyl group . The scaffold is a conformationally constrained framework that serves as a valuable building block for the synthesis of more complex molecules. Researchers value this core structure for its potential in drug discovery and catalysis, as related 9-azabicyclo[3.3.1]nonane derivatives are known to exhibit catalytic activity in oxidative transformations and are found in various pharmacologically active compounds . The specific presence of the styrylsulfonyl moiety is a key functional handle for further synthetic modification, making this compound a versatile intermediate. It is strictly for research and development purposes and is not intended for diagnostic or therapeutic uses .

Properties

IUPAC Name

9-[(E)-2-phenylethenyl]sulfonyl-3-oxa-9-azabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c17-20(18,10-9-13-5-2-1-3-6-13)16-14-7-4-8-15(16)12-19-11-14/h1-3,5-6,9-10,14-15H,4,7-8,11-12H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZOCYLIISASDJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC(C1)N2S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2COCC(C1)N2S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available precursors. One common method involves the use of a vinylogous Michael addition triggered triple-cascade reaction. This reaction utilizes 2-hydroxycinnamaldehydes and vinylogous nucleophiles under iminium activation to yield the desired bicyclic structure . The reaction conditions often include the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

While the industrial production methods for (E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic structure.

Common Reagents and Conditions

The reagents and conditions for these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under mild conditions with the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the bicyclic structure. For instance, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

(E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Heteroatom Variations

The bicyclo[3.3.1]nonane framework allows substitution of the bridgehead heteroatom (N, S, Se) or oxygen, leading to distinct physicochemical and biological properties. Key comparisons include:

Compound Heteroatom Key Features Bioactivity/Applications Reference
(E)-9-(Styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane N, O Styrylsulfonyl group enhances electrophilicity; rigid core improves target binding. Potential kinase inhibition, antimicrobial activity (hypothesized).
2,6-Dichloro-9-selenabicyclo[3.3.1]nonane Se Higher anchimeric assistance (2 orders > S/N); rapid nucleophilic substitution. GPx mimetic agents for metabolic correction.
9-Thiabicyclo[3.3.1]nonane derivatives S Moderate reactivity; used in DNA transfection polymers. Antimicrobial coatings, CXCR6 receptor inhibitors.
3-Oxa-9-azabicyclo[3.3.1]nonane (17j) N, O Unsubstituted core; limited solubility. Inactive against M. tuberculosis; cytotoxic.

Key Insights :

  • Reactivity : Selenium analogs exhibit superior anchimeric assistance compared to sulfur and nitrogen, enabling faster nucleophilic substitutions . The styrylsulfonyl group in the target compound balances reactivity and stability, avoiding the toxicity seen in selenium derivatives .
  • Bioactivity: While 9-thiabicyclo[3.3.1]nonanes show broad antimicrobial and anti-inflammatory activity , the styrylsulfonyl group in the target compound may enhance specificity for kinase targets (e.g., JAK inhibitors) due to its bulkier, planar structure .
Functional Group Modifications

Substituents on the bicyclic core significantly influence pharmacological profiles:

Compound Substituents Key Findings
(1R,5S,7s)-9-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-7-(pyrazin-2-yloxy)-3-oxa-9-azabicyclo[3.3.1]nonane (26) Pyrazole-sulfonyl, pyrazine-oxy High synthetic yield (~75%); evaluated for kinase inhibition (undisclosed activity).
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Methyl, amine Intermediate for granisetron (anti-emetic); low cytotoxicity.
9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane Boc-protected diaza core Used in peptide mimetics; enhances metabolic stability.

Key Insights :

  • Steric Effects: Bulky groups like styrylsulfonyl improve target selectivity but may reduce solubility, as seen in the inactive 3-oxa-9-azabicyclo[3.3.1]nonane (17j) .

Biological Activity

(E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane is a complex organic compound that belongs to the class of azabicyclo compounds, characterized by its bicyclic structure containing nitrogen and oxygen atoms. This unique structure has implications for its biological activity, making it a subject of interest in medicinal chemistry and drug discovery.

The IUPAC name for this compound is 9-[(E)-2-phenylethenyl]sulfonyl-3-oxa-9-azabicyclo[3.3.1]nonane. Its molecular formula is C15H19NO3SC_{15}H_{19}NO_3S, with a molecular weight of approximately 305.39 g/mol. The compound features a styrylsulfonyl group, which enhances its chemical reactivity and potential biological interactions.

PropertyValue
IUPAC Name9-[(E)-2-phenylethenyl]sulfonyl-3-oxa-9-azabicyclo[3.3.1]nonane
Molecular FormulaC15H19NO3SC_{15}H_{19}NO_3S
Molecular Weight305.39 g/mol

The biological activity of (E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bicyclic structure allows it to fit into binding sites on enzymes or receptors, potentially modulating their activity through inhibition or activation.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by abnormal enzyme activity.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Biological Activity Studies

Research into the biological activity of this compound has yielded promising results, particularly in the context of drug discovery.

Case Studies

  • Anticancer Activity : Preliminary studies have indicated that (E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
  • Antimicrobial Properties : The compound has shown inhibitory effects against certain bacterial strains, indicating possible applications in antimicrobial therapy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane, it is essential to compare it with structurally similar compounds.

CompoundStructural FeaturesBiological Activity
Indole-fused azabicyclo[3.3.1]nonaneIndole moiety includedEnhanced receptor affinity
3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonaneMultiple nitro groupsIncreased reactivity

Q & A

Q. Why do stability studies show conflicting degradation rates for structurally similar analogs?

  • Hypothesis Testing : Differences in substituent electronic effects (e.g., electron-withdrawing groups accelerate hydrolysis). Test via Hammett plots by synthesizing derivatives with para-substituted styryl groups (NO₂, OMe, Cl) .

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